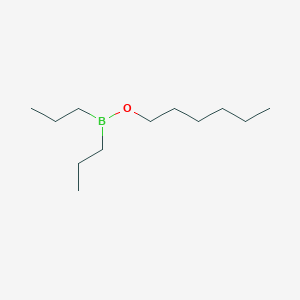
Hexyl dipropylborinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl dipropylborinate is an organoboron compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a hexyl group and two propyl groups attached to a boron atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexyl dipropylborinate can be synthesized through the reaction of diborane with hexyl and propyl alcohols. The reaction typically occurs in an ethereal solution and is left to proceed at room temperature for about a day . The general reaction can be represented as:
B2H6+2HexylOH+2PropylOH→Hexyl dipropylborinate+H2
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where diborane is introduced into a mixture of hexyl and propyl alcohols under controlled conditions. The reaction is monitored to ensure complete conversion and the product is purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Hexyl dipropylborinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: It can undergo substitution reactions where the hexyl or propyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various alkyl or aryl boron compounds.
Wissenschaftliche Forschungsanwendungen
Hexyl dipropylborinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites
Wirkmechanismus
The mechanism of action of hexyl dipropylborinate involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound can form coordinate bonds with electron-rich species, making it a versatile reagent in organic synthesis. In biological systems, it can interact with biomolecules such as proteins and nucleic acids, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Hexyl dipropylborinate can be compared with other organoboron compounds such as:
Thexylborane: Similar in structure but with different alkyl groups attached to the boron atom.
Pinacol boronic esters: Widely used in organic synthesis but with different reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of hexyl and propyl groups, which confer distinct chemical properties and reactivity compared to other organoboron compounds. This makes it particularly useful in certain synthetic applications and research contexts .
Eigenschaften
CAS-Nummer |
2117-96-6 |
|---|---|
Molekularformel |
C12H27BO |
Molekulargewicht |
198.16 g/mol |
IUPAC-Name |
hexoxy(dipropyl)borane |
InChI |
InChI=1S/C12H27BO/c1-4-7-8-9-12-14-13(10-5-2)11-6-3/h4-12H2,1-3H3 |
InChI-Schlüssel |
GCEXWHHOKRMTGF-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC)(CCC)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


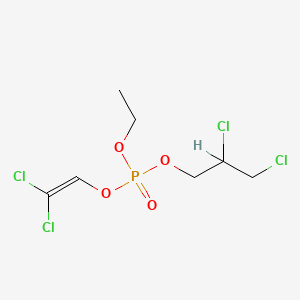
![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)

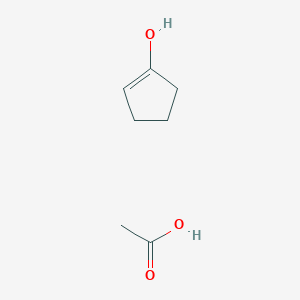
![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)

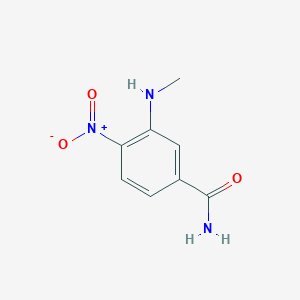
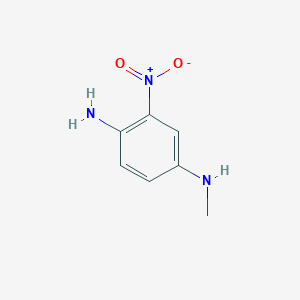

![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)
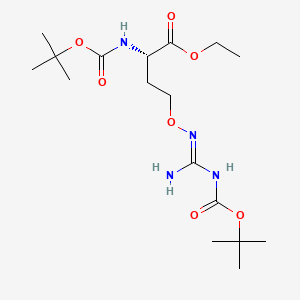
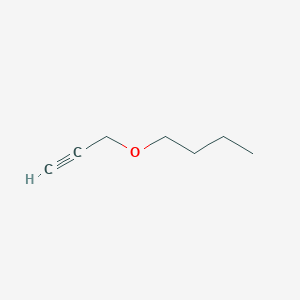
![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)
